molecular formula C19H18N2O4S B6425479 N'-[(2-methoxyphenyl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide CAS No. 2034250-13-8

N'-[(2-methoxyphenyl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide

Cat. No. B6425479
CAS RN: 2034250-13-8
M. Wt: 370.4 g/mol
InChI Key: WUJFOYWWCKDVSS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as amides, ethers, and aromatic rings (phenyl and thiophene rings). These functional groups could potentially give the compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data or studies on this compound, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. Amides, for example, can undergo hydrolysis, while ethers can be cleaved by strong acids .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the compound’s structure and functional groups. For example, the presence of polar amide groups might increase the compound’s solubility in polar solvents .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, which are part of the structure of this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “F6516-0425” could potentially be used in similar applications.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could imply that “F6516-0425” might be useful in the development of new semiconductor materials.

Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system, which is present in “F6516-0425”, are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “F6516-0425” could potentially be used in the production of OLEDs.

Pharmacological Properties

Compounds with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that “F6516-0425” could potentially be used in the development of new drugs with these properties.

Organic Intermediate

“N’-[(2-methoxyphenyl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide” is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . This suggests that “F6516-0425” could potentially be used as an intermediate in various organic synthesis processes.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could involve in-depth experimental studies and computational modeling .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-24-15-6-3-2-5-13(15)11-20-18(22)19(23)21-12-14-8-9-16(25-14)17-7-4-10-26-17/h2-10H,11-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJFOYWWCKDVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxybenzyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide

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